
3,3',4,4',5-Pentachloro-2-methoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl is a chlorinated biphenyl compound with the molecular formula C12H5Cl5O. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. This compound is characterized by the presence of five chlorine atoms and one methoxy group attached to the biphenyl structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl typically involves the chlorination of 2-methoxy-1,1’-biphenyl. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions, such as temperature, pressure, and the concentration of chlorine gas, are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The chlorine atoms can be reduced to form less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated biphenyls.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 3,3’,4,4’,5-Pentachloro-2-hydroxy-1,1’-biphenyl.
Reduction: Formation of lower chlorinated biphenyls such as 3,3’,4,4’-Tetrachloro-2-methoxy-1,1’-biphenyl.
Substitution: Formation of hydroxylated biphenyls like 3,3’,4,4’,5-Pentachloro-2-hydroxy-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of polychlorinated biphenyls’ chemical properties and reactions.
Biology: Research on its toxicological effects helps understand the impact of PCBs on living organisms.
Medicine: Studies on its interaction with biological molecules contribute to the development of therapeutic strategies for PCB-related health issues.
Industry: It is used in the development of materials with specific chemical and physical properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl involves its interaction with cellular components, leading to various biological effects. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of gene expression. Upon binding, the compound-AhR complex translocates to the nucleus, where it influences the expression of genes related to xenobiotic metabolism, oxidative stress, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,4,4’,5-Pentachlorobiphenyl (PCB 126): Similar structure but lacks the methoxy group.
2,3’,4,4’,5-Pentachlorobiphenyl (PCB 118): Similar structure with different chlorine atom positions.
2,3,4,4’,5-Pentachloro-2’-methoxy-1,1’-biphenyl: Similar structure with a methoxy group at a different position.
Uniqueness
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other polychlorinated biphenyls and contributes to its specific properties and applications.
Propiedades
Número CAS |
169295-15-2 |
|---|---|
Fórmula molecular |
C13H7Cl5O |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1,2,3-trichloro-5-(3,4-dichlorophenyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H7Cl5O/c1-19-13-7(5-10(16)11(17)12(13)18)6-2-3-8(14)9(15)4-6/h2-5H,1H3 |
Clave InChI |
SDTGESFGFULCPY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


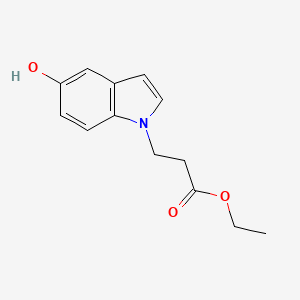


![4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-](/img/structure/B12550308.png)
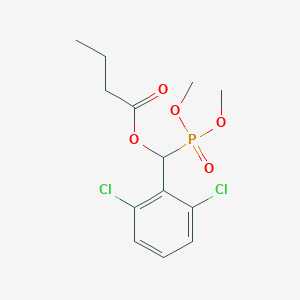
![N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea](/img/structure/B12550318.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl-](/img/structure/B12550322.png)
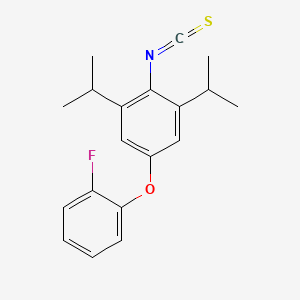
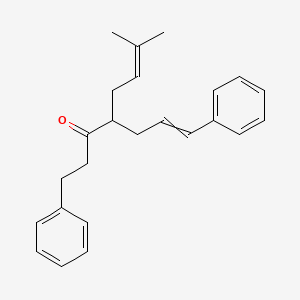
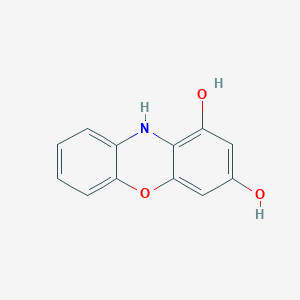
![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)



